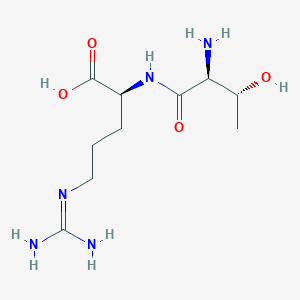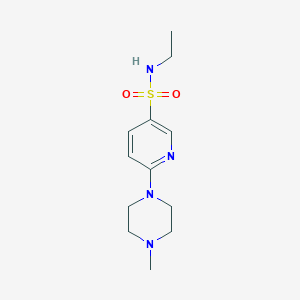
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound which belongs to the class of sulfonamides. It has been widely used in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a crucial role in various physiological processes such as bone resorption, angiogenesis, and tumor invasion. Inhibition of these enzymes may lead to the suppression of these processes, thereby providing potential therapeutic benefits.
生化学的および生理学的効果
Studies have shown that 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- has various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- in laboratory experiments is its potential therapeutic applications. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. Studies have shown that this compound may have toxic effects on certain cell types, which may limit its use in certain experiments.
将来の方向性
There are various future directions for the research on 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)-. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and microbial infections. Additionally, further studies may be conducted to elucidate the mechanism of action of this compound and to identify its potential targets. Furthermore, future studies may explore the potential of this compound as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound with potential therapeutic applications. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. Further studies are needed to elucidate its mechanism of action and to identify its potential targets for drug development.
合成法
The synthesis of 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- can be achieved using various methods. One of the commonly used methods involves the reaction of 3-pyridinesulfonamide with N-ethyl-4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained after purification using column chromatography.
科学的研究の応用
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has been used in various scientific research studies to investigate its potential as a therapeutic agent for the treatment of various diseases.
特性
CAS番号 |
38029-93-5 |
|---|---|
製品名 |
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- |
分子式 |
C12H20N4O2S |
分子量 |
284.38 g/mol |
IUPAC名 |
N-ethyl-6-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H20N4O2S/c1-3-14-19(17,18)11-4-5-12(13-10-11)16-8-6-15(2)7-9-16/h4-5,10,14H,3,6-9H2,1-2H3 |
InChIキー |
VKSFPOXEASNWNQ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C |
正規SMILES |
CCNS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C |
その他のCAS番号 |
38029-93-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



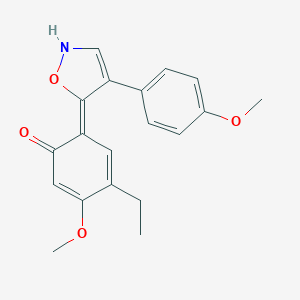
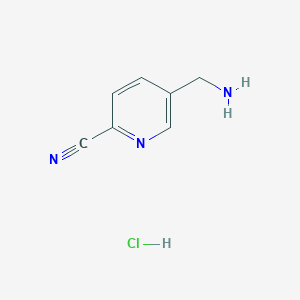

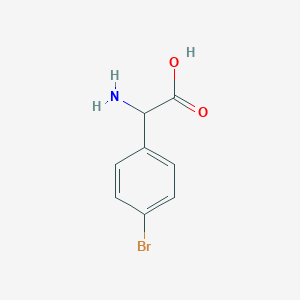
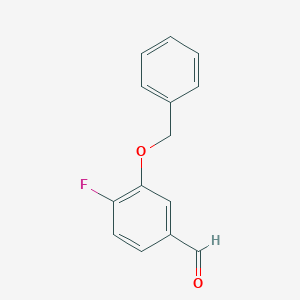
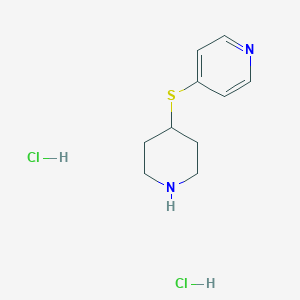
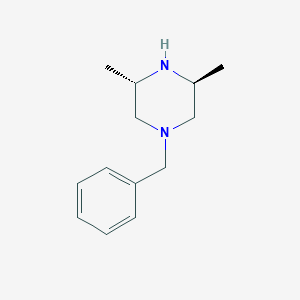

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)

